7-Hydroxy-1H-inden-1-one 7-Hydroxy-1H-inden-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16002513
InChI: InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H
SMILES:
Molecular Formula: C9H6O2
Molecular Weight: 146.14 g/mol

7-Hydroxy-1H-inden-1-one

CAS No.:

Cat. No.: VC16002513

Molecular Formula: C9H6O2

Molecular Weight: 146.14 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxy-1H-inden-1-one -

Specification

Molecular Formula C9H6O2
Molecular Weight 146.14 g/mol
IUPAC Name 7-hydroxyinden-1-one
Standard InChI InChI=1S/C9H6O2/c10-7-3-1-2-6-4-5-8(11)9(6)7/h1-5,10H
Standard InChI Key JHHBHSWJSJMBTQ-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=O)C=C2)C(=C1)O

Introduction

Structural and Molecular Characteristics

Core Architecture

7-Hydroxy-1H-inden-1-one consists of a planar indenone scaffold, where the carbonyl group at the 1-position and the hydroxyl group at the 7-position create a polarized electronic environment. The molecule’s rigidity arises from the fused bicyclic system, which restricts rotational freedom and enhances stability. X-ray crystallography of analogous compounds reveals bond lengths of approximately 1.22 Å for the carbonyl (C=O) group and 1.38 Å for the aromatic C-C bonds, consistent with typical conjugated systems .

Spectroscopic Identification

  • ¹H NMR: The aromatic protons resonate between δ 6.8–7.2 ppm, with splitting patterns indicative of para-substitution relative to the hydroxyl group. The hydroxyl proton appears as a broad singlet at δ 5.5–6.0 ppm, exchangeable with D₂O .

  • IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm the presence of ketone and hydroxyl functional groups .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 148.0524 (calculated for C₉H₈O₂: 148.0524) .

Physicochemical Properties

Thermal and Physical Parameters

PropertyValue
Melting Point109–113°C
Boiling Point310.3°C at 760 mmHg
Density1.305 g/cm³
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF), moderate in ethanol

The relatively high melting point reflects strong intermolecular hydrogen bonding via the hydroxyl group, while the elevated boiling point aligns with its non-volatile nature .

Stability and Reactivity

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthetic route involves:

  • Starting Material: Ethyl 7-methoxy-1-indanone carboxylate.

  • Demethylation: Treatment with BBr₃ in dichloromethane at −78°C removes the methyl protecting group, yielding the hydroxylated product.

  • Purification: Recrystallization from ethanol/water (70:30 v/v) affords pure 7-Hydroxy-1H-inden-1-one with a yield of 68–72% .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance reaction efficiency. Key parameters include:

  • Temperature control (±2°C) during cyclization to prevent side reactions.

  • Catalytic hydrogenation for intermediate reduction, using Pd/C (5% w/w) under 50 psi H₂.

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes regioselective electrophilic substitution at the 5- and 6-positions. For example, nitration with HNO₃/H₂SO₄ produces 5-nitro-7-hydroxy-1H-inden-1-one as the major product .

Oxidation and Reduction

  • Oxidation: Reaction with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, yielding 7-oxo-1H-inden-1-one.

  • Reduction: Catalytic hydrogenation (H₂/Pd) reduces the carbonyl group to a secondary alcohol, forming 7-hydroxyindan-1-ol .

Applications in Scientific Research

Materials Science

The compound’s extended π-system makes it a candidate for organic semiconductors. Thin-film transistors incorporating derivatives exhibit hole mobility of 0.15 cm²/V·s, comparable to rubrene-based devices .

ParameterSpecification
GHS SymbolWarning (GHS07)
Signal WordWarning
Hazard StatementsH315 (Causes skin irritation), H319 (Causes serious eye irritation)

Personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling .

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